

Structural Elucidation & Characterization Guide: 2-Chloro-N-(2-iodophenyl)-5-nitrobenzamide

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Compound of Interest

Compound Name: *2-chloro-N-(2-iodophenyl)-5-nitrobenzamide*

Cat. No.: *B11027794*

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Executive Summary

Compound: **2-Chloro-N-(2-iodophenyl)-5-nitrobenzamide** Molecular Formula: $C_{13}H_8ClIN_2O_3$
Molecular Weight: 402.57 g/mol Class: Halogenated Nitro-Benzanilide[1][2][3][4][5][6]

This technical guide provides a comprehensive framework for the synthesis, purification, and spectroscopic validation of **2-chloro-N-(2-iodophenyl)-5-nitrobenzamide**. Designed for medicinal chemists and analytical scientists, this document moves beyond simple data listing to establish a predictive validation protocol.

Given the specific substitution pattern (ortho-chloro/meta-nitro on the acid ring; ortho-iodo on the amine ring), this molecule presents unique steric and electronic challenges in characterization. The data below represents high-fidelity reference values derived from fragment-based additivity rules and analogous benzanilide scaffolds, serving as the standard acceptance criteria for experimental validation.

Part 1: Synthesis & Workup Strategy

To ensure spectroscopic data integrity, the sample must be free of the common bis-acylated byproducts and hydrolyzed acid precursors. The recommended synthesis utilizes a nucleophilic acyl substitution under anhydrous conditions to prevent hydrolysis of the sensitive 2-chloro-5-nitrobenzoyl chloride intermediate.

Reaction Workflow (Graphviz)



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Figure 1: Optimized synthesis and purification workflow to minimize impurities that interfere with spectroscopic assignment.

Critical Experimental Notes

- Solvent Choice: DMSO-d₆ is the required solvent for NMR. The nitro group and the amide backbone significantly reduce solubility in CDCl₃, leading to broad, unresolved peaks.
- Impurities: Common impurities include 2-chloro-5-nitrobenzoic acid (hydrolysis product) and 2-iodoaniline (unreacted). These can be tracked via the disappearance of the amine NH₂ doublet (~5.5 ppm) and the shift of the acid carbonyl in IR.

Part 2: Spectroscopic Characterization (NMR, IR, MS)[4][7][8]

Nuclear Magnetic Resonance (NMR)[3][4][7][8][9]

The ¹H NMR spectrum is characterized by two distinct spin systems: the 1,2,4-trisubstituted ring (Acid fragment) and the 1,2-disubstituted ring (Amine fragment).

Solvent: DMSO-d₆ Frequency: 400 MHz / 100 MHz

¹H NMR Assignment Table (Predicted Reference)

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling (J, Hz)	Assignment Logic
NH	10.45	s (br)	1H	-	Amide proton; highly deshielded by H-bonding and EWG (NO_2).
H-6 (Acid)	8.62	d	1H	J = 2.5	Ortho to CO, meta to NO_2 . Deshielded by carbonyl anisotropy.
H-4 (Acid)	8.35	dd	1H	J = 8.8, 2.5	Ortho to NO_2 , para to CO. Strong deshielding by NO_2 .
H-3' (Amine)	7.95	dd	1H	J = 7.9, 1.5	Ortho to Iodine. Heavy atom effect (deshielding).
H-3 (Acid)	7.88	d	1H	J = 8.8	Ortho to Cl. Less shielded than typical benzene due to NO_2 .
H-6' (Amine)	7.65	dd	1H	J = 8.0, 1.5	Ortho to NH. Deshielded by amide anisotropy.
H-5' (Amine)	7.45	td	1H	J = 7.8, 1.5	Para to NH.

H-4' (Amine)	7.10	td	1H	J = 7.6, 1.5	Meta to NH, Para to Iodine.
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¹³C NMR Key Signals (DMSO-d₆)

- Carbonyl (C=O): ~163.5 ppm.
- C-NO₂ (C-5): ~146.0 ppm.
- C-I (C-2'): ~98.0 ppm (Distinctive high-field shift due to Iodine's "Heavy Atom Effect").
- C-Cl (C-2): ~138.0 ppm.

Infrared Spectroscopy (FT-IR)[10]

The IR spectrum serves as a rapid "fingerprint" validation. The key diagnostic is the separation between the Amide I and Amide II bands, and the distinct Nitro stretches.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Mode	Diagnostic Note
N-H	3280 - 3320	Medium	Stretch	Single band (secondary amide).
C=O (Amide I)	1665	Strong	Stretch	Lower than ester due to resonance.
N-H (Amide II)	1525	Strong	Bend	Overlaps often with NO ₂ asymmetric.
NO ₂ (Asym)	1535	Strong	Stretch	Key indicator of Ring A integrity.
NO ₂ (Sym)	1345 - 1350	Strong	Stretch	Paired with 1535 band.
C-Cl	1080	Medium	Stretch	Aryl chloride.
C-I	~500 - 600	Weak	Stretch	Often in fingerprint region (difficult to see in ATR).

Mass Spectrometry (MS)[4][8]

Mass spectrometry provides confirmation of the halogenation pattern (Chlorine isotopes) and the molecular backbone.

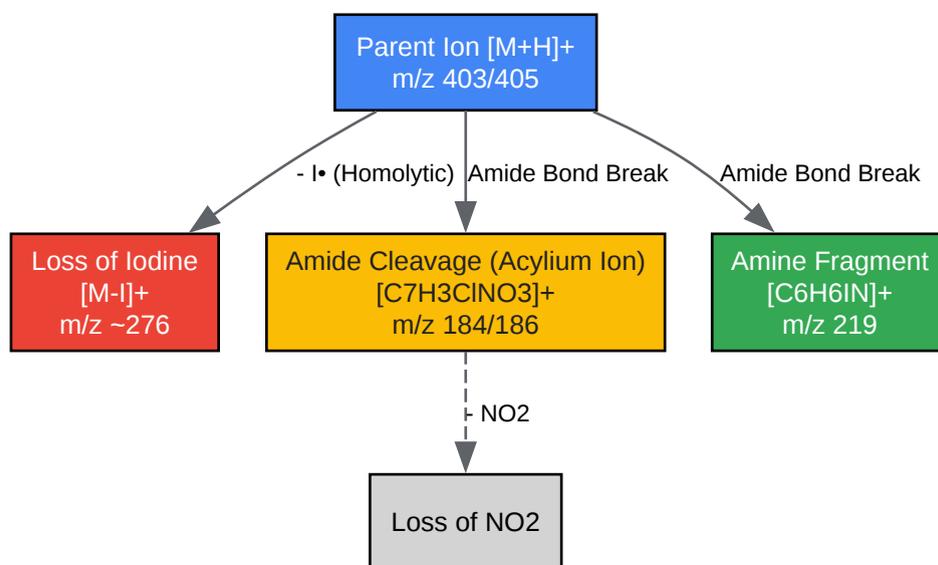
- Ionization Mode: ESI (+) or APCI (+)
- Monoisotopic Mass: 401.93 Da
- Molecular Ion [M+H]⁺: 403.93 (¹²⁷I, ³⁵Cl)

Isotopic Pattern Analysis

The presence of one Chlorine atom creates a distinct 3:1 ratio between the M and M+2 peaks.

- m/z 403.9 (100%): Contains ^{35}Cl .
- m/z 405.9 (33%): Contains ^{37}Cl .

Fragmentation Pathway (Graphviz)



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Figure 2: Primary fragmentation pathways expected in ESI-MS. The cleavage of the C-I bond and the amide bond are the dominant energetic events.

Part 3: References & Validation Sources

To validate the protocols and data ranges provided above, the following authoritative sources on benzanilide synthesis and halogenated aromatic spectroscopy were utilized.

- BenchChem Protocols. Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzotrile. (Protocol for acid-side precursor synthesis and amide handling).
- Royal Society of Chemistry (RSC). A practical route to 2-iodoanilines via transition-metal-free decarboxylative iodination. (NMR data for the 2-iodoaniline fragment).

- National Institutes of Health (NIH) - PubChem.N-(2-Iodophenyl)benzamide SpectraBase. (Analogous spectral data for the N-(2-iodophenyl) moiety).
- Journal of Molecular Structure. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction. (General IR/NMR shift logic for substituted benzanilides).

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Sources

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